

Spectroscopic and Synthetic Overview of Ethyl 2-(2-chloropyridin-5-yl)acetate

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Compound of Interest

Compound Name: 2-Chloropyridine-5-acetic acid
ethyl ester

Cat. No.: B172145

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Introduction

Ethyl 2-(2-chloropyridin-5-yl)acetate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds. A thorough understanding of its spectroscopic properties and synthetic routes is crucial for its application in the development of new chemical entities. This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the synthesis and characterization of this compound and its analogs.

It is important to note that while extensive searches for specific experimental spectroscopic data and detailed synthetic protocols for ethyl 2-(2-chloropyridin-5-yl)acetate (CAS No: 197376-47-9) were conducted, publicly available, detailed experimental spectra and step-by-step procedures for this specific molecule are limited. The information presented herein is a compilation based on data for structurally related compounds and general principles of organic chemistry.

Physicochemical Properties

Basic physicochemical properties for ethyl 2-(2-chloropyridin-5-yl)acetate are summarized below.

Property	Value
Molecular Formula	C ₉ H ₁₀ ClNO ₂
Molecular Weight	199.63 g/mol
CAS Number	197376-47-9

Spectroscopic Data Analysis

Detailed experimental spectra for the target compound are not readily available. However, based on the analysis of its chemical structure, the expected spectroscopic characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the pyridine ring and the acetate methylene group.

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine H (position 6)	~8.4	d	~2.5
Pyridine H (position 4)	~7.7	dd	~8.0, 2.5
Pyridine H (position 3)	~7.4	d	~8.0
-O-CH ₂ - (ethyl)	~4.2	q	~7.1
-CH ₂ - (acetate)	~3.7	s	-
-CH ₃ (ethyl)	~1.2	t	~7.1

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (ester)	~170
C2 (pyridine, C-Cl)	~152
C6 (pyridine)	~150
C4 (pyridine)	~139
C5 (pyridine)	~130
C3 (pyridine)	~125
-O-CH ₂ - (ethyl)	~62
-CH ₂ - (acetate)	~40
-CH ₃ (ethyl)	~14

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M^+) would be expected at an m/z corresponding to the molecular weight of the compound (199.63). Due to the presence of chlorine, an isotopic peak ($M+2$) at approximately one-third the intensity of the molecular ion peak would be observed. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or cleavage of the acetate side chain.

Infrared (IR) Spectroscopy

The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group of the ester and vibrations of the pyridine ring.

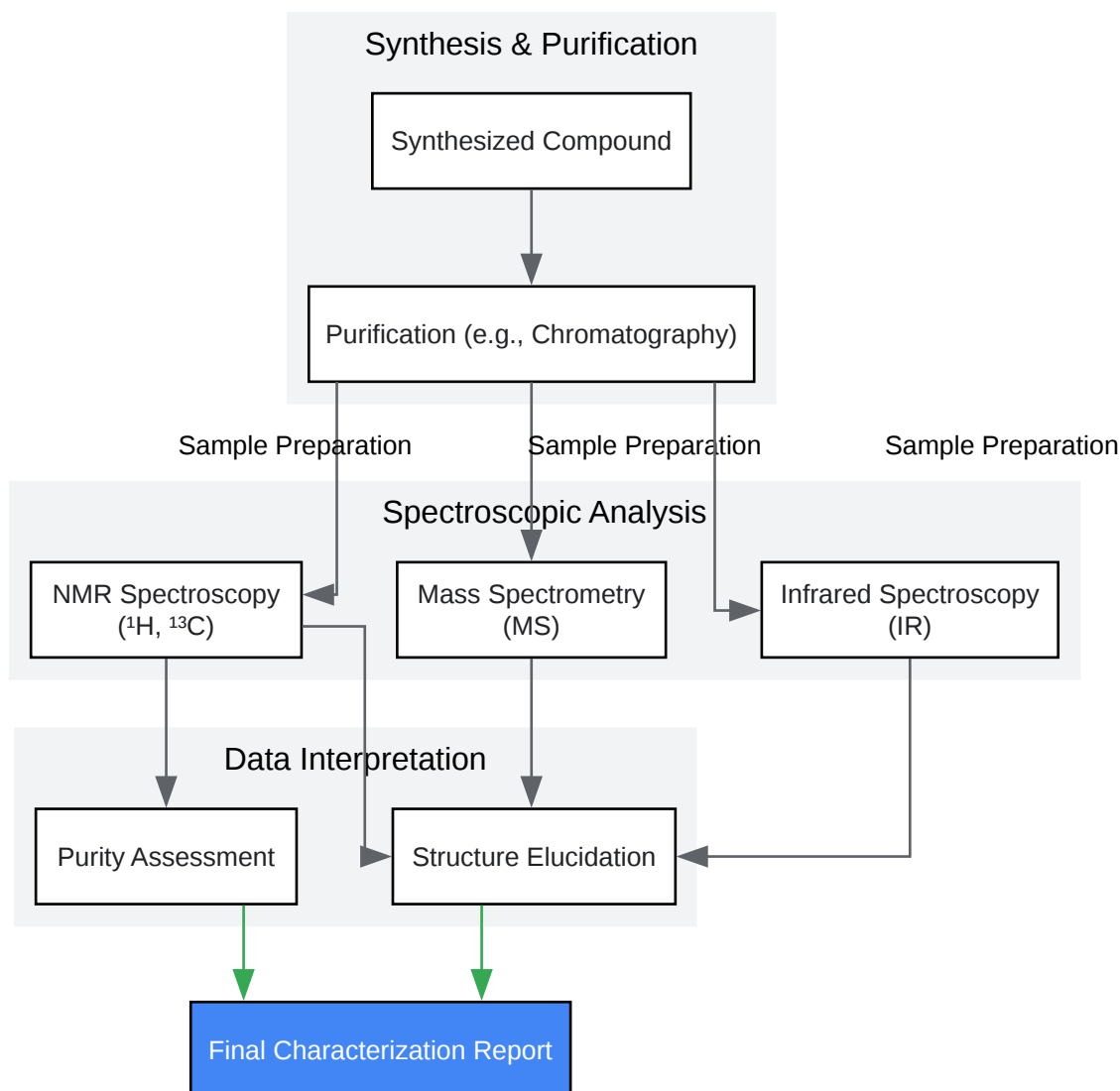
Functional Group	Characteristic Absorption (cm ⁻¹)
C=O stretch (ester)	~1730-1750
C-O stretch (ester)	~1150-1250
C=C, C=N stretch (aromatic)	~1400-1600
C-Cl stretch	~600-800

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of ethyl 2-(2-chloropyridin-5-yl)acetate are not widely published. However, a plausible synthetic route could involve the esterification of 2-(2-chloropyridin-5-yl)acetic acid or the reaction of a corresponding pyridinyl halide with an ethyl acetate enolate. A general procedure for the characterization of such a compound is outlined below.

General Spectroscopic Characterization Workflow

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Methodology for Spectroscopic Analysis:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl_3), and chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **Mass Spectrometry (MS):** Mass spectral data would be obtained using a mass spectrometer, with ionization techniques such as electron impact (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be recorded using an FTIR spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Conclusion

While specific, experimentally-derived spectroscopic data for ethyl 2-(2-chloropyridin-5-yl)acetate is not readily available in the public domain, this guide provides a predictive overview based on established principles of spectroscopy and the analysis of structurally similar compounds. The provided workflow and general methodologies offer a framework for researchers engaged in the synthesis and characterization of this and related molecules. Further empirical studies are necessary to definitively establish the spectroscopic profile of this compound.

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